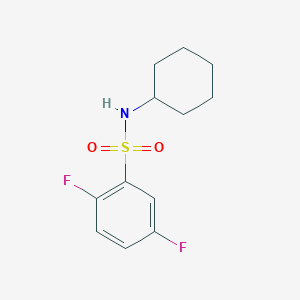
N-cyclohexyl-2,5-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2,5-difluorobenzenesulfonamide: is an organic compound with the molecular formula C₁₂H₁₅F₂NO₂S It is a sulfonamide derivative characterized by the presence of a cyclohexyl group and two fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,5-difluorobenzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Depending on the nucleophile, products may include various substituted benzenesulfonamides.
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Amines or thiols, depending on the extent of reduction.
Hydrolysis: Cyclohexylamine and 2,5-difluorobenzenesulfonic acid.
Applications De Recherche Scientifique
N-cyclohexyl-2,5-difluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2,5-difluorobenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the sulfonamide group allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
N-cyclohexyl-2,5-difluorobenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
N-cyclohexylbenzenesulfonamide: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
N-cyclohexyl-2,4-difluorobenzenesulfonamide: The position of the fluorine atoms affects the compound’s properties and interactions.
N-cyclohexyl-2,5-dichlorobenzenesulfonamide: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-cyclohexyl-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2S/c13-9-6-7-11(14)12(8-9)18(16,17)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKCGCXYMDQYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5291106.png)
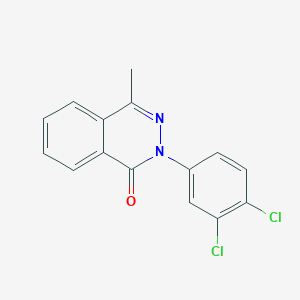
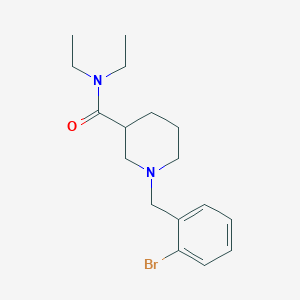
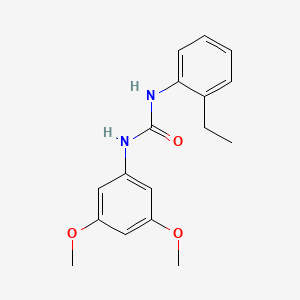
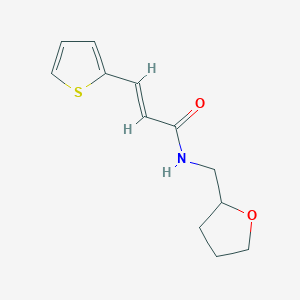
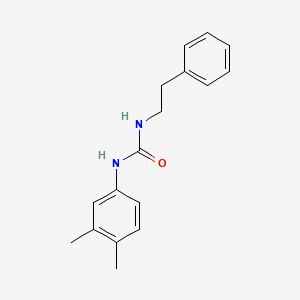
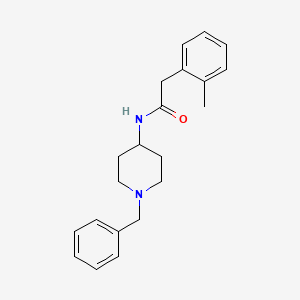
![3-[2-(4-amino-1-piperidinyl)-2-oxoethyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5291169.png)
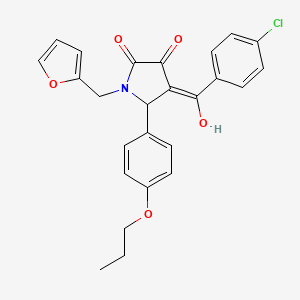
![1-[3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5291181.png)
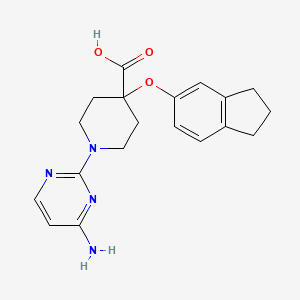
![N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5291193.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide](/img/structure/B5291196.png)
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5291199.png)
